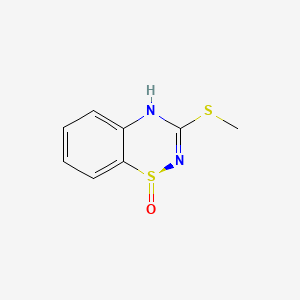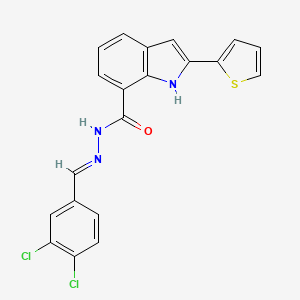![molecular formula C22H29N3O2 B5517674 1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)
1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.22597718 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential in Oncology and Diagnostic Applications
1-Cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone and its analogues have been studied for their potential therapeutic and diagnostic applications in oncology. One such analogue, PB28, exhibits promise but is limited by high lipophilicity. To overcome this, novel analogues with reduced lipophilicity have been designed, showing potential for use in positron emission tomography (PET) radiotracers and minimal antiproliferative activity, suggesting a focus on diagnostic rather than therapeutic use (Abate et al., 2011).
Role in Synthesis of Biologically Active Compounds
This compound is useful in the synthesis of biologically active compounds. For example, it can be used as a starting material in Diels-Alder reactions to create tricyclic piperazine-2,5-diones, which are found in secondary mold metabolites with biological activity (Jin et al., 2001).
Anticancer Activity
Derivatives of this compound, such as 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, have been synthesized and evaluated for anticancer activity. These derivatives have shown promising results against various cancer cell lines, highlighting their potential in cancer treatment (Kumar et al., 2013).
Electrochemical Applications
In electrochemistry, 4-(piperazin-1-yl)phenols, structurally related to the compound , have been studied in the presence of indole derivatives. This research focuses on the electrochemical synthesis of highly conjugated bisindolyl-p-quinone derivatives, which could have implications in various chemical synthesis processes (Amani et al., 2012).
Antibacterial and Biofilm Inhibition
Some piperazine derivatives exhibit potent antibacterial efficacies and biofilm inhibition activities. These properties are particularly notable against common pathogens like E. coli and S. aureus. This suggests a potential role for these compounds in treating bacterial infections and inhibiting biofilm formation, which is crucial in managing antibiotic resistance (Mekky & Sanad, 2020).
Labeling for Antihypertensive Agents
Carbon-14 labeling of related compounds, such as CI-926 and CI-927, which are antihypertensive agents, has been explored. This process is crucial for tracking the distribution and metabolism of these drugs in the body, providing valuable data for drug development and pharmacokinetics studies (Hays, 1987).
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, the study of new indole derivatives like “1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone” could be a promising area of future research.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-(3,5,7-trimethyl-1H-indole-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-14-11-15(2)20-18(12-14)16(3)21(23-20)22(27)24-9-10-25(19(26)13-24)17-7-5-4-6-8-17/h11-12,17,23H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXBERIBXCYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCN(C(=O)C3)C4CCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5517597.png)
![1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5517614.png)


![4'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5517640.png)


![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)
![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

